molecular formula C104H170N22O26 B12381289 H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH

H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH

Cat. No.: B12381289
M. Wt: 2144.6 g/mol
InChI Key: IUGAXNMWPHVRLW-DRJYWWFQSA-N
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Description

The compound H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH is a peptide composed of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as phenylalanine, leucine, proline, isoleucine, serine, valine, threonine, alanine, lysine, glutamine, and glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Cleavage of the peptide from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be optimized for various peptide lengths and sequences.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Mutagenesis kits and specific enzymes are used for amino acid substitution.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.

Scientific Research Applications

Chemistry

Peptides like H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH are used in chemical research to study protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.

Biology

In biological research, peptides are used as probes to study cellular processes. They can mimic natural peptides and interact with specific receptors or enzymes, providing insights into biological pathways.

Medicine

Peptides have therapeutic applications in medicine. They can act as hormones, neurotransmitters, or enzyme inhibitors. Peptides are also used in vaccine development and as drug delivery agents.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, they can bind to receptors on the cell surface and trigger signaling pathways that lead to cellular responses. The specific pathways involved depend on the peptide’s sequence and the target receptor.

Comparison with Similar Compounds

Similar Compounds

  • H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
  • H 2 N-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH 2

Uniqueness

The uniqueness of H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH lies in its specific sequence, which determines its structure and function. The presence of certain amino acids and their arrangement can confer unique properties, such as binding affinity to specific receptors or stability under certain conditions.

This peptide’s specific sequence and structure make it a valuable tool in various scientific research applications, providing insights into protein function, cellular processes, and potential therapeutic uses.

Properties

Molecular Formula

C104H170N22O26

Molecular Weight

2144.6 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C104H170N22O26/c1-19-60(15)83(122-93(141)71(45-56(7)8)115-97(145)78-36-29-41-125(78)103(151)73(46-57(9)10)116-87(135)66(106)48-64-31-23-21-24-32-64)100(148)117-74(47-58(11)12)104(152)126-42-30-37-79(126)98(146)120-77(53-129)96(144)123-84(61(16)20-2)101(149)121-82(59(13)14)99(147)124-85(63(18)130)102(150)109-62(17)86(134)112-69(43-54(3)4)91(139)118-76(52-128)95(143)119-75(51-127)94(142)114-72(49-65-33-25-22-26-34-65)92(140)113-70(44-55(5)6)90(138)110-67(35-27-28-40-105)89(137)111-68(38-39-80(107)131)88(136)108-50-81(132)133/h21-26,31-34,54-63,66-79,82-85,127-130H,19-20,27-30,35-53,105-106H2,1-18H3,(H2,107,131)(H,108,136)(H,109,150)(H,110,138)(H,111,137)(H,112,134)(H,113,140)(H,114,142)(H,115,145)(H,116,135)(H,117,148)(H,118,139)(H,119,143)(H,120,146)(H,121,149)(H,122,141)(H,123,144)(H,124,147)(H,132,133)/t60-,61-,62-,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,82-,83-,84-,85-/m0/s1

InChI Key

IUGAXNMWPHVRLW-DRJYWWFQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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